molecular formula C26H24ClFN2O3S B2653428 1-benzyl-3-(4-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 892777-68-3

1-benzyl-3-(4-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B2653428
CAS No.: 892777-68-3
M. Wt: 499
InChI Key: BLSOBWRMFFRNPF-UHFFFAOYSA-N
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Description

1-benzyl-3-(4-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with several functional groups, including a benzyl group, a chlorobenzenesulfonyl group, a diethylamino group, and a fluorine atom. The presence of these diverse functional groups makes this compound an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(4-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides and a suitable base.

    Fluorination: The fluorine atom can be introduced through electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Amination: The diethylamino group can be introduced through nucleophilic substitution reactions using diethylamine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(4-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound to its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Benzyl halides, chlorobenzenesulfonyl chloride, and diethylamine under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-benzyl-3-(4-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(4-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-3-(4-chlorobenzenesulfonyl)-7-(methylamino)-6-fluoro-1,4-dihydroquinolin-4-one
  • 1-benzyl-3-(4-chlorobenzenesulfonyl)-7-(ethylamino)-6-fluoro-1,4-dihydroquinolin-4-one
  • 1-benzyl-3-(4-chlorobenzenesulfonyl)-7-(propylamino)-6-fluoro-1,4-dihydroquinolin-4-one

Uniqueness

1-benzyl-3-(4-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one is unique due to the presence of the diethylamino group, which can influence its chemical reactivity and biological activity. The combination of functional groups in this compound provides a unique profile that can be exploited for various applications in research and industry.

Properties

IUPAC Name

1-benzyl-3-(4-chlorophenyl)sulfonyl-7-(diethylamino)-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClFN2O3S/c1-3-29(4-2)24-15-23-21(14-22(24)28)26(31)25(17-30(23)16-18-8-6-5-7-9-18)34(32,33)20-12-10-19(27)11-13-20/h5-15,17H,3-4,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSOBWRMFFRNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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